molecular formula C10H6F3N3S B4566520 2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B4566520
M. Wt: 257.24 g/mol
InChI Key: PHXRKQRYSMIEAY-UHFFFAOYSA-N
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Description

2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound characterized by the presence of a pyridine ring substituted with cyanide, methyl, trifluoromethyl, and cyanomethylsulfanyl groups

Preparation Methods

The synthesis of 2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with sodium cyanomethylsulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the cyanide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the trifluoromethyl group. Common reagents include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Scientific Research Applications

2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science for the production of specialized polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyanide group can act as a nucleophile, participating in various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE include:

    2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL METHYL ETHER: This compound has a similar structure but with a methyl ether group instead of a cyanide group, affecting its reactivity and applications.

    2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL AMINE: The amine derivative shows different chemical properties and potential biological activities compared to the cyanide compound.

    2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL SULFONE: This oxidized form has distinct chemical reactivity and is used in different synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3S/c1-6-4-8(10(11,12)13)7(5-15)9(16-6)17-3-2-14/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXRKQRYSMIEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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